Pomalidomide-6-OH is synthesized from pomalidomide, which is derived from the parent compound thalidomide. It is classified as a member of the class of compounds known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to modulate the immune response and have been utilized in various therapeutic contexts, particularly in oncology.
The synthesis of pomalidomide-6-OH typically involves hydroxylation reactions that introduce a hydroxyl group at the 6-position of the pomalidomide structure. Various synthetic pathways have been explored:
Pomalidomide-6-OH retains the core structure of pomalidomide with an additional hydroxyl group. The molecular formula can be represented as CHNO, with a molecular weight of approximately 248.25 g/mol.
Pomalidomide-6-OH can participate in various chemical reactions due to its functional groups:
Pomalidomide-6-OH exerts its effects through several mechanisms:
Pomalidomide-6-OH exhibits several notable physical and chemical properties:
Pomalidomide-6-OH has potential applications in various scientific fields:
Pomalidomide-6-OH (CAS 1547162-44-6; molecular formula C₁₃H₁₁N₃O₅; molecular weight 289.24 g/mol) is a hydroxylated derivative of the immunomodulatory drug pomalidomide. Its primary mechanism involves high-affinity binding to the thalidomide-binding domain (TBD) within the C-terminal domain of cereblon (residues 318–442 of human cereblon). The compound features an α-isoindolinone-glutarimide scaffold, where the 6-hydroxy group projects into a solvent-exposed region adjacent to the tri-tryptophan "cage" (Trp380, Trp386, Trp400 in human cereblon) [1] [7].
Crystallographic studies reveal that the glutarimide moiety anchors deep within the hydrophobic pocket, forming hydrogen bonds between:
A conserved zinc-binding site (coordinated by cysteine 323, cysteine 326, cysteine 391, and cysteine 394) stabilizes the cereblon tertiary structure approximately 18 Å from the ligand-binding site. Pomalidomide-6-OH binding induces conformational changes in cereblon’s β-hairpin loop (residues 402–415), enhancing substrate receptor accessibility [7] [4].
Table 1: Key Structural Interactions of Pomalidomide-6-OH with Cereblon
| Ligand Component | Cereblon Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Glutarimide C2=O | Histidine 378 | Hydrogen bond | 2.8 |
| Glutarimide N1 | Tryptophan 386 | Hydrogen bond | 3.0 |
| C6-OH | Tyrosine 340 | Hydrogen bond | 2.7 |
| Aliphatic ring (C4) | Tryptophan 400 | Van der Waals | 3.5 |
| Phthalimide ring | Proline 352 | π-stacking | 4.2 |
Pomalidomide-6-OH functions as a molecular glue that reprograms the substrate specificity of the Cullin 4-RING E3 ubiquitin ligase complex (CUL4-RBX1-DDB1-Cereblon). Upon binding, it induces neomorphic interactions between cereblon and non-physiological substrates, primarily zinc-finger transcription factors containing a glycine-rich β-hairpin degron motif (e.g., C₂H₂ zinc-finger domains) [6] [2].
The ternary complex formation enables cereblon to recruit substrates like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α). Subsequent ubiquitination occurs via the E2 enzyme UBE2D1, which transfers ubiquitin to lysine residues on the substrate. Polyubiquitination (Lys48-linked chains) targets proteins for degradation by the 26S proteasome [5] [8].
Table 2: Substrates Degraded via Pomalidomide-6-OH-Mediated Recruitment
| Substrate | Biological Role | Degron Motif | Functional Consequence of Degradation |
|---|---|---|---|
| IKZF1 | Transcriptional regulation | CxxC-G loop | Disruption of B-cell development |
| IKZF3 | Transcriptional regulation | CxxC-G loop | Antiproliferative effects in myeloma |
| CK1α | Kinase signaling | Non-zinc finger | Lethality in del(5q) myelodysplasia |
| GSPT1 | Translation termination factor | G-loop | Cytotoxicity in acute myeloid leukemia |
In PROTACs (Proteolysis-Targeting Chimeras), Pomalidomide-6-OH serves as the cereblon-recruiting ligand. Its hydroxyl group provides a synthetic handle for linker conjugation, enabling fusion with target protein ligands (e.g., BET inhibitors, kinase inhibitors). This facilitates the degradation of oncoproteins like BRD4 or BTK, expanding therapeutic applications beyond classical immunomodulatory drug targets [10] [1].
The cereblon-binding affinities of immunomodulatory drugs correlate with their degradation efficacy and therapeutic potency. Surface plasmon resonance (SPR) and cellular nanoBRET assays demonstrate distinct structure-activity relationships:
Hydroxylation at position 6 reduces steric clashes with cereblon’s histidine 353 compared to 5-hydroxylated derivatives, preserving binding affinity. However, it diminishes recruitment of GSPT1—a substrate sensitive to steric modifications at the phthalimide ring. This selectivity is advantageous for PROTAC design to avoid off-target cytotoxicity [9] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6